molecular formula C10H18Cl2N2 B13033296 (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13033296
Molekulargewicht: 237.17 g/mol
InChI-Schlüssel: FQVCQHIDIPWNNT-XRIOVQLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,4-dimethylphenyl group attached to one of the carbon atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 2,4-dimethylphenyl group, which can be obtained from commercially available 2,4-dimethylbenzene.

    Formation of the Ethane Backbone: The ethane backbone is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

    Introduction of Amine Groups: The amine groups are introduced through reductive amination or other suitable methods, ensuring the correct stereochemistry is maintained.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2,4-Dimethylphenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.

Uniqueness

(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry, which can result in distinct biological activity and selectivity compared to its enantiomers and related compounds. This makes it valuable for applications requiring chiral specificity.

Eigenschaften

Molekularformel

C10H18Cl2N2

Molekulargewicht

237.17 g/mol

IUPAC-Name

(1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1

InChI-Schlüssel

FQVCQHIDIPWNNT-XRIOVQLTSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)[C@H](CN)N)C.Cl.Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.